molecular formula C8H5BrCl2O2 B2585808 2-(4-Bromo-2,3-dichlorophenyl)acetic acid CAS No. 2168653-82-3

2-(4-Bromo-2,3-dichlorophenyl)acetic acid

Cat. No. B2585808
CAS RN: 2168653-82-3
M. Wt: 283.93
InChI Key: VGWVVFITEVWIDQ-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2,3-dichlorophenyl)acetic acid” is an organic compound with a molecular weight of 283.94 . It is a derivative of phenylacetic acid containing bromine and chlorine atoms .


Synthesis Analysis

The synthesis of this compound could involve various methods. One possible method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of hydrazine to form a hydrazone derivative .


Molecular Structure Analysis

The IUPAC name of this compound is “2-bromo-2-(3,4-dichlorophenyl)acetic acid” and its InChI code is "1S/C8H5BrCl2O2/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7H,(H,12,13)" . This indicates the presence of bromine, chlorine, and acetic acid groups in the molecule.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments . It can also react with sodium tetraphenylborate to form other derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.94 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

properties

IUPAC Name

2-(4-bromo-2,3-dichlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWVVFITEVWIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,3-dichlorophenyl)acetic acid

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